2-Methoxythien-3-ylamine
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Description
Scientific Research Applications
Chemical Reactions and Synthesis
- 2-Methoxythien-3-ylamine has been noted in the context of isotope-position rearrangements in allylcarbinyl Grignard reagents, illustrating its potential role in complex organic synthesis processes (Silver et al., 1960).
Solid Phase Synthesis of Peptide Amides
- Methoxy-substituted phenylxanthen-9-ylamine linkers, closely related to 2-Methoxythien-3-ylamine, are used in the solid phase synthesis of peptide amides. This showcases its utility in the synthesis of biologically significant molecules (Meisenbach et al., 1997).
Learning and Memory Facilitation in Mice
- Derivatives of 2-Methoxythien-3-ylamine have been studied for their effects on learning and memory in mice, indicating its potential application in neurological research (Jiang Jing-ai, 2006).
Novel Synthesis Techniques
- The compound has been involved in novel synthesis processes, such as the creation of benzo[d]thiazol-2-ylamino derivatives, demonstrating its versatility in chemical synthesis (Yadav et al., 2020).
Analytical and Spectroscopic Applications
- 2-Methoxythien-3-ylamine and its derivatives have been employed in spectroscopic studies to develop highly selective and sensitive fluorescence probes, beneficial for analytical chemistry applications (Chen et al., 2009).
Anti-Inflammatory Activity
- Its derivatives have shown significant in-vitro anti-inflammatory activity, which could be explored for potential therapeutic applications (Rathi et al., 2013).
Photodynamic Therapy for Cancer
- Substituted 2-Methoxythien-3-ylamine compounds have been synthesized for use in photodynamic therapy, indicating its potential application in cancer treatment (Pişkin et al., 2020).
Receptor Interaction Studies
- Research on receptor interaction profiles of novel 2-Methoxythien-3-ylamine derivatives has been conducted, providing insights into its pharmacological properties (Rickli et al., 2015).
Inflammatory Response Inhibition
- Novel compounds derived from 2-Methoxythien-3-ylamine have shown to suppress inflammatory responses, underscoring its relevance in immunological and pharmaceutical research (Liu et al., 2013).
properties
IUPAC Name |
2-methoxythiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-7-5-4(6)2-3-8-5/h2-3H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCKBUEFSTFOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312006 |
Source
|
Record name | 2-Methoxy-3-thiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1287217-56-4 |
Source
|
Record name | 2-Methoxy-3-thiophenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-thiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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